N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline
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Overview
Description
N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a chlorophenyl isothiocyanate with a furylmethylamine under controlled conditions.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with aniline to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-(4-ethoxyphenyl)amine
- N-((5-(4-chlorophenyl)-2-furyl)methyl)ethanamine
- N-((5-(4-chlorophenyl)-2-furyl)methyl)-2-methoxyethanamine
Uniqueness
N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
374092-82-7 |
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Molecular Formula |
C20H15ClN2OS |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H15ClN2OS/c21-16-10-8-15(9-11-16)19-14-25-20(22-17-5-2-1-3-6-17)23(19)13-18-7-4-12-24-18/h1-12,14H,13H2 |
InChI Key |
XSZSPGUINNFXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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